molecular formula C6H8N2O2S B7722853 ethyl 2-sulfanyl-1H-imidazole-5-carboxylate

ethyl 2-sulfanyl-1H-imidazole-5-carboxylate

Cat. No.: B7722853
M. Wt: 172.21 g/mol
InChI Key: PONOGPICUOALRU-UHFFFAOYSA-N
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Description

Ethyl 2-sulfanyl-1H-imidazole-5-carboxylate is a heterocyclic compound featuring an imidazole ring substituted with a sulfanyl group at the 2-position and an ethyl ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-sulfanyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glyoxalate with a suitable thiourea derivative, followed by cyclization and esterification . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. The choice of solvents and catalysts is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-sulfanyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted imidazole derivatives.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-sulfanyl-1H-imidazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-sulfanyl-1H-imidazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The sulfanyl group can interact with metal ions or other functional groups in the enzyme, leading to inhibition. The imidazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound-enzyme complex .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-sulfanyl-1H-imidazole-5-carboxylate is unique due to the specific positioning of the sulfanyl and ester groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2-sulfanyl-1H-imidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3H,2H2,1H3,(H2,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONOGPICUOALRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN=C(N1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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